An In-depth Technical Guide to (4-Methoxybenzyl)hydrazine Dihydrochloride for Researchers and Drug Development Professionals
An In-depth Technical Guide to (4-Methoxybenzyl)hydrazine Dihydrochloride for Researchers and Drug Development Professionals
An Introduction to a Versatile Synthetic Building Block
(4-Methoxybenzyl)hydrazine dihydrochloride is a stable, crystalline solid that serves as a key intermediate in the synthesis of a variety of heterocyclic compounds. Its utility is of particular interest to researchers in medicinal chemistry and drug development, notably in the creation of targeted therapies such as SHP2 inhibitors. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and its application in contemporary drug discovery.
Core Physical and Chemical Properties
(4-Methoxybenzyl)hydrazine dihydrochloride is typically a pale yellow to light yellow or white crystalline powder.[1][2] The dihydrochloride salt form enhances its stability compared to the free base, making it easier to handle and store.[1][2]
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₄Cl₂N₂O | [2] |
| Molecular Weight | 225.12 g/mol | [2] |
| Melting Point | 194-195 °C (with decomposition) | [3][4] |
| Appearance | Pale yellow to light yellow or white crystalline powder | [1][2] |
| Solubility | Slightly soluble in DMSO and methanol; soluble in polar solvents like water and alcohols. | [2] |
| CAS Numbers | 412327-07-2, 2011-48-5 | [5][6] |
Chemical Reactivity and Applications
The primary reactivity of (4-methoxybenzyl)hydrazine dihydrochloride is centered around the nucleophilic hydrazine functional group. This moiety readily participates in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. These hydrazones can then serve as precursors for the synthesis of various heterocyclic systems, most notably pyrazoles, through cyclization reactions.[1][7]
Application in the Synthesis of SHP2 Inhibitors
A significant application of (4-methoxybenzyl)hydrazine dihydrochloride is in the development of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) inhibitors.[4][5] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the Ras-MAPK signaling pathway, which is implicated in various forms of cancer.[8] By inhibiting SHP2, it is possible to halt the uncontrolled cell proliferation driven by this pathway.
The synthesis of pyrazole-based SHP2 inhibitors often utilizes benzylhydrazine derivatives. The general workflow involves the reaction of the hydrazine with a suitable dicarbonyl compound or its equivalent to form the pyrazole core.
Experimental Protocols
Synthesis of (4-Methoxybenzyl)hydrazine Dihydrochloride
The following is a general protocol for the synthesis of (4-methoxybenzyl)hydrazine hydrochloride, which can be adapted to produce the dihydrochloride salt.
Materials:
-
4-methoxybenzyl chloride
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (concentrated)
Procedure:
-
Dissolve 4-methoxybenzyl chloride in ethanol.
-
Slowly add an excess of hydrazine hydrate to the solution at room temperature.
-
Heat the reaction mixture to promote nucleophilic substitution. The progress of the reaction can be monitored by thin-layer chromatography.[9]
-
Upon completion, remove the solvent under reduced pressure.[9]
-
Dissolve the resulting residue in a suitable solvent and treat with a stoichiometric excess of concentrated hydrochloric acid to precipitate the dihydrochloride salt.
-
Collect the precipitate by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether), and dry under vacuum.[9]
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
13C NMR: For 4-methoxyphenylhydrazine hydrochloride, signals appear around 154.7, 138.8, 117.3, 114.3, and 55.3 ppm. The spectrum for the target compound would show an additional signal for the benzylic carbon.
High-Performance Liquid Chromatography (HPLC):
-
A reverse-phase HPLC method can be employed for purity analysis.
-
Column: C18 column (e.g., Newcrom R1).[1]
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility).[1]
-
Detection: UV detection at a suitable wavelength.
Visualizing Core Concepts
SHP2 Signaling Pathway in Cancer
The SHP2 protein is a key signaling node that, when activated, positively regulates the Ras/MAPK pathway, leading to cell proliferation. In certain cancers, mutations can lead to the constitutive activation of this pathway. SHP2 inhibitors aim to block this signaling cascade.
Caption: SHP2 activation and its role in the Ras/MAPK pathway.
General Workflow for Pyrazole Synthesis
(4-Methoxybenzyl)hydrazine dihydrochloride is a valuable precursor for the synthesis of pyrazole derivatives, which form the core of many SHP2 inhibitors. The general synthetic workflow involves a cyclocondensation reaction.
Caption: General workflow for pyrazole synthesis.
Logical Relationship of Properties and Applications
The utility of (4-Methoxybenzyl)hydrazine dihydrochloride in drug discovery is a direct consequence of its chemical and physical properties.
Caption: Relationship between properties and applications.
References
- 1. Separation of (4-Methoxyphenyl)hydrazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. 4-Methoxyphenylhydrazine hydrochloride | C7H11ClN2O | CID 2723904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. chem47.com [chem47.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Methoxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. Page loading... [wap.guidechem.com]
- 9. 4-Methoxyphenylhydrazine hydrochloride(19501-58-7) 1H NMR spectrum [chemicalbook.com]
